4-(trifluoromethyl)-1H-Pyrazol-3-amine
Overview
Description
- 4-(trifluoromethyl)-1H-Pyrazol-3-amine is an organic compound with the chemical formula C<sub>4</sub>H<sub>3</sub>F<sub>3</sub>N<sub>2</sub>.
- It belongs to the class of trifluoromethylbenzenes and contains a pyrazole ring.
- The trifluoromethyl group (CF<sub>3</sub>) is known for its unique properties and is often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
- The synthesis of 4-(trifluoromethyl)-1H-Pyrazol-3-amine involves specific chemical reactions to introduce the trifluoromethyl group onto the pyrazole ring.
- Relevant synthetic methods and reaction conditions should be explored in the literature.
Molecular Structure Analysis
- The molecular structure of 4-(trifluoromethyl)-1H-Pyrazol-3-amine can be determined using techniques such as X-ray crystallography or spectroscopic methods (e.g., NMR, IR).
- The arrangement of atoms, bond lengths, and angles should be investigated.
Chemical Reactions Analysis
- Investigate any known chemical reactions involving this compound.
- Explore its reactivity, stability, and potential transformations.
Physical And Chemical Properties Analysis
- Investigate its melting point, boiling point, solubility, and other relevant properties.
- Consider its behavior under different conditions.
Safety And Hazards
- Assess any safety concerns related to handling, storage, or exposure.
- Provide information on toxicity, flammability, and other hazards.
Future Directions
- Explore potential applications, further research, or modifications.
- Consider its role in drug discovery, materials science, or other fields.
properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOILKOLGWPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635007 | |
Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-1H-Pyrazol-3-amine | |
CAS RN |
1056139-87-7 | |
Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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